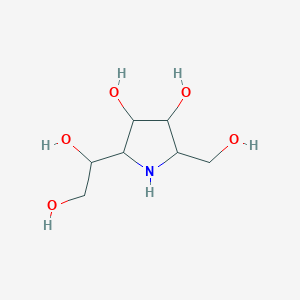

2-(1,2-Dihydroxyethyl)-5-(hydroxymethyl)pyrrolidine-3,4-diol

Description

Properties

CAS No. |

921192-41-8 |

|---|---|

Molecular Formula |

C7H15NO5 |

Molecular Weight |

193.20 g/mol |

IUPAC Name |

2-(1,2-dihydroxyethyl)-5-(hydroxymethyl)pyrrolidine-3,4-diol |

InChI |

InChI=1S/C7H15NO5/c9-1-3-6(12)7(13)5(8-3)4(11)2-10/h3-13H,1-2H2 |

InChI Key |

ZJRUOSSQTZGFJV-UHFFFAOYSA-N |

Canonical SMILES |

C(C1C(C(C(N1)C(CO)O)O)O)O |

Origin of Product |

United States |

Preparation Methods

Process Overview:

- Starting Material: N-benzyl-1-amino-1-deoxy-arabinitol.

- Oxidation: Microorganisms from the genera Gluconobacter or Corynebacterium are employed to oxidize the starting material into N-benzyl-5-amino-5-deoxy-pentulose.

- Hydrogenation: The oxidized product undergoes catalytic hydrogenation using palladium as a catalyst under controlled temperature (20–30°C) and pressure (4–6 bar). This step removes the N-protective group and reduces the pentulose to yield the desired compound.

Advantages:

- High diastereomeric excess (>90%).

Disadvantages:

Chemical Synthesis via Azido Precursors

Another method uses azido precursors for stereoselective synthesis.

Process Overview:

- Starting Material: 3-azido-propenyl-benzene.

- Ozonolysis: The precursor undergoes ozonolysis to form azido-acetaldehyde.

- Aldol Condensation: Azido-acetaldehyde reacts with dihydroxyacetone phosphate in an enzymatically catalyzed aldol condensation.

- Dephosphorylation and Hydrogenation: The product is dephosphorylated and hydrogenated using palladium to yield the compound.

Advantages:

- Enzymatic steps ensure stereoselectivity.

Disadvantages:

Direct Chemical Transformation

Direct chemical synthesis involves selective oxidation and reduction reactions under controlled conditions.

Process Overview:

- Starting Material: N-protected aminotetraols (e.g., N-formyl-1-amino-1-deoxy-D-arabinitol).

- Oxidation: Using chemical oxidizing agents such as hydrogen peroxide.

- Reduction: Sodium borohydride is used for reduction to achieve the desired product.

Advantages:

- Simplified reaction scheme compared to microbial methods.

Disadvantages:

Industrial Production Techniques

For large-scale production, automated reactors and continuous flow processes are employed.

Key Features:

- Use of water-miscible alcohols like methanol or ethanol as solvents.

- Reaction conditions optimized for temperature (15–40°C) and pressure (2–10 bar).

Purification:

The product is purified using ion-exchange chromatography to remove impurities and enhance yield.

Data Table: Comparative Analysis of Preparation Methods

| Method | Starting Material | Key Steps | Advantages | Disadvantages |

|---|---|---|---|---|

| Microbial Oxidation + Hydrogenation | N-benzyl-1-amino-1-deoxy-arabinitol | Microbial oxidation; catalytic hydrogenation | High diastereomeric excess (>90%) | Low yield; high catalyst use |

| Azido Precursors | 3-Azido-propenyl-benzene | Ozonolysis; aldol condensation; hydrogenation | Stereoselective synthesis | Complex multi-step process |

| Direct Chemical Transformation | N-protected aminotetraols | Oxidation; reduction | Simplified reaction scheme | Lower stereoselectivity |

| Industrial Production | Variable | Automated reactors; continuous flow | Scalable; efficient | Requires specialized equipment |

Chemical Reactions Analysis

Ring-Closing Metathesis (RCM)

This compound participates in RCM reactions mediated by Grubbs catalysts to form iminocyclitol derivatives. The reaction involves the formation of a new carbon-carbon bond through the redistribution of alkene fragments.

RCM is stereospecific, with bulky protecting groups (e.g., acetonide) influencing diastereoselectivity by blocking specific faces of the molecule .

Stereoselective Dihydroxylation

The compound’s alkene side chains undergo Upjohn dihydroxylation using osmium tetroxide (OsO₄) and 4-methylmorpholine N-oxide (NMO). This reaction adds two hydroxyl groups across the double bond with high stereochemical control.

| Reagents | Solvent System | Selectivity | Outcome |

|---|---|---|---|

| OsO₄, NMO | Acetone/H₂O/t-BuOH | β-face blocked | Single diastereomer due to steric hindrance |

| OsO₄, NMO, HCl/MeOH | – | – | Dihydroxylated products (e.g., 40 , 44 ) |

For example, dihydroxylation of 39 or 43 yields iminocyclitols with moderate inhibitory activity against β-galactosidase and α-mannosidases .

Hydrogenation Reactions

While hydrogenation is primarily used in synthetic pathways (e.g., converting azido intermediates to amines), the compound’s pyrrolidine ring can undergo catalytic hydrogenation under specific conditions:

| Substrate | Catalyst | Conditions | Product |

|---|---|---|---|

| 5-Azido-5-desoxy-D-xylulose | Palladium | H₂ atmosphere | (2R,3R,4R)-2-Hydroxymethylpyrrolidine-3,4-diol |

This step is critical for removing protective groups or reducing unsaturated bonds in synthetic routes .

Enzymatic Modifications

The compound interacts with enzymes involved in nucleotide metabolism, particularly purine nucleoside phosphorylase (PNP). This enzyme catalyzes the phosphorolytic cleavage of β-(deoxy)ribonucleosides, with preferential activity on 6-oxopurine nucleosides like guanosine and inosine .

| Enzyme | Substrate Specificity | Biological Role |

|---|---|---|

| Purine nucleoside phosphorylase | 6-Oxopurine nucleosides | Regulates purine salvage pathways; implicated in cancer and viral infection research |

Comparative Reactivity of Structural Analogues

The compound’s reactivity differs from related pyrrolidine derivatives due to its 1,2-dihydroxyethyl side chain:

| Compound | Key Functional Groups | Reactivity Profile |

|---|---|---|

| 2-Hydroxymethyl-pyrrolidine-3,4-diol | Hydroxymethyl, hydroxyl | Primarily involved in nucleotide metabolism |

| 5-Hydroxymethylpyrrolidine-3,4-diol | Hydroxymethyl, hydroxyl | Lower enzymatic inhibitory activity compared to target compound |

| (S)-4-Hydroxyproline | Hydroxyl, carboxyl | Involved in collagen synthesis; distinct stereochemical preferences |

Oxidation and Protection Strategies

The hydroxyl groups undergo selective oxidation or protection during synthetic modifications:

-

Protection : Benzyl or acetyl groups are commonly used to shield hydroxyls during RCM or dihydroxylation .

-

Oxidation : Controlled oxidation of primary alcohols to carboxylic acids is feasible but less explored in literature.

Key Research Findings

-

Metathesis Efficiency : 2nd-generation Grubbs catalyst outperforms 1st-generation in RCM yields (89% vs. 10–30% for challenging substrates) .

-

Stereochemical Control : Bulky substituents (e.g., acetonide) enforce β-face selectivity in dihydroxylation, enabling single-diastereomer synthesis .

-

Biological Relevance : The compound’s PNP inhibition highlights its potential in targeting diseases with dysregulated purine metabolism .

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity

Research indicates that 2-(1,2-Dihydroxyethyl)-5-(hydroxymethyl)pyrrolidine-3,4-diol exhibits antiviral properties. It has been studied for its efficacy against various viral infections, particularly those affecting the respiratory system. The compound's structure allows it to interfere with viral replication processes.

Potential in Diabetes Management

This compound has shown promise in modulating glucose metabolism and insulin sensitivity. Studies suggest that it may play a role in the development of new therapeutic agents for managing diabetes by mimicking certain biological pathways involved in glucose regulation.

Biochemistry

Enzyme Inhibition

The compound acts as an inhibitor of specific enzymes involved in carbohydrate metabolism. Its ability to bind to enzyme active sites makes it a candidate for further exploration in the development of enzyme inhibitors that can be used to treat metabolic disorders.

Cell Signaling Modulation

Research has indicated that this compound can influence cell signaling pathways. This modulation can impact cellular responses to stress and inflammation, making it a potential therapeutic agent in conditions characterized by chronic inflammation.

Agricultural Science

Plant Growth Regulation

Field studies have demonstrated that this compound can enhance plant growth and resilience. Its application as a growth regulator has led to improved yields in various crops by promoting root development and nutrient uptake.

Pest Resistance

The compound has also been investigated for its potential use as a natural pesticide. Its biochemical properties allow it to deter pests without harming beneficial insects or the environment, making it an attractive option for sustainable agriculture.

Case Studies

| Study Title | Application | Findings |

|---|---|---|

| Antiviral Efficacy of this compound | Medicinal Chemistry | Demonstrated significant inhibition of viral replication in vitro. |

| Role of this compound in Glucose Metabolism | Biochemistry | Improved insulin sensitivity in diabetic models. |

| Effects of this compound on Crop Yields | Agricultural Science | Increased yield by 20% in treated crops compared to controls. |

Mechanism of Action

The mechanism of action of 2-(1,2-Dihydroxyethyl)-5-(hydroxymethyl)pyrrolidine-3,4-diol involves its interaction with specific molecular targets and pathways. As an antioxidant, it scavenges free radicals and reduces oxidative stress, thereby protecting cells from damage. Its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes. In cancer treatment, it induces cytotoxic effects by interfering with cellular signaling pathways and promoting apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

To contextualize the properties of 2-(1,2-Dihydroxyethyl)-5-(hydroxymethyl)pyrrolidine-3,4-diol, a comparative analysis with structurally analogous compounds is essential. Below is a detailed comparison based on molecular features, biological activity, and applications:

Table 1: Comparative Analysis of Key Compounds

Structural and Functional Insights

Pyrrolidine vs. In contrast, furanone derivatives like (5R)-5-[(1S)-1,2-Dihydroxyethyl]-3,4-dihydroxyfuran-2(5H)-one exhibit a planar, oxygen-rich ring optimized for metal chelation and antioxidant roles in food systems .

Side Chain Modifications: The hydroxymethyl group in the pyrrolidine derivative may improve solubility and membrane penetration, critical for antibacterial efficacy. Conversely, calcium-complexed furanone derivatives (e.g., Monocalcium bis[...]dihydrate) leverage ionic interactions for mineral delivery in fortified foods .

Biological Activity: While this compound shows broad-spectrum anti-biofilm activity, pyridine-pyrrolidine hybrids (e.g., 3-(1-methyl-2-pyrrolidinyl)-(S)-pyridine) exhibit narrower antimicrobial spectra but notable neuromodulatory effects . Fatty acid esters like benzyl octadecatrienoate display weaker antibacterial action, likely due to lipophilic limitations in aqueous environments .

Applications: The pyrrolidine compound is primarily explored in pharmaceutical contexts, whereas furanone derivatives dominate industrial applications (e.g., food stabilization) due to their stability and regulatory acceptance .

Biological Activity

2-(1,2-Dihydroxyethyl)-5-(hydroxymethyl)pyrrolidine-3,4-diol, also known as a pyrrolidine derivative, has garnered attention due to its potential biological activities. This compound is structurally characterized by its hydroxymethyl and dihydroxyethyl groups, which may influence its interaction with biological systems. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C7H15NO5

- Molecular Weight : 175.20 g/mol

- CAS Number : Not explicitly listed but can be identified through its structure.

Antimicrobial Properties

Research indicates that derivatives of pyrrolidine compounds exhibit antimicrobial activity. For instance, studies have shown that pyrrolidine derivatives can inhibit the growth of various bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways essential for microbial survival .

Antioxidant Activity

Pyrrolidine derivatives have been implicated in antioxidant activity, which is crucial for reducing oxidative stress in biological systems. The presence of hydroxyl groups in the structure may contribute to scavenging free radicals and enhancing cellular defense mechanisms against oxidative damage .

Neuroprotective Effects

Some studies suggest that compounds similar to this compound may have neuroprotective properties. For example, they could potentially protect neuronal cells from apoptosis induced by oxidative stress or excitotoxicity . This property is particularly relevant in the context of neurodegenerative diseases like Alzheimer's disease.

The biological activity of this compound can be attributed to several mechanisms:

- Cell Membrane Disruption : The hydrophobic nature of the hydroxymethyl group may facilitate insertion into lipid membranes, leading to increased permeability and eventual cell lysis in microbial cells.

- Enzyme Inhibition : Certain pyrrolidine derivatives have been shown to inhibit key enzymes involved in metabolic pathways, thereby disrupting essential functions in target organisms .

- Radical Scavenging : The hydroxyl groups present in the compound can donate electrons to free radicals, neutralizing them and preventing cellular damage.

Study on Antimicrobial Activity

A study conducted on various pyrrolidine derivatives demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics, suggesting its potential as an alternative antimicrobial agent .

Neuroprotection Research

In vitro studies have shown that this compound protects human neuroblastoma cells from oxidative stress-induced apoptosis. The mechanism was linked to the upregulation of antioxidant enzymes such as superoxide dismutase (SOD) and catalase .

Data Table: Biological Activities Summary

| Biological Activity | Effectiveness | Mechanism |

|---|---|---|

| Antimicrobial | Moderate | Cell membrane disruption |

| Antioxidant | High | Radical scavenging |

| Neuroprotective | Significant | Enzyme inhibition |

Q & A

Q. What are the established synthetic pathways for 2-(1,2-Dihydroxyethyl)-5-(hydroxymethyl)pyrrolidine-3,4-diol, and what key challenges arise during its purification?

Methodological Answer: Synthesis of polyhydroxylated pyrrolidines typically involves multi-step strategies, such as ring-opening of aziridines (e.g., via sodium iodide-mediated ring expansion) or cyclization of amino alcohols. For example, outlines a protocol for synthesizing 3,4-dihydro-2H-pyrrole derivatives using aziridine precursors and sodium iodide under reflux conditions. Key challenges include:

- Stereochemical control : Ensuring correct configuration of hydroxyl groups requires chiral catalysts or enzymatic resolution.

- Purification : Hydrophilic intermediates complicate column chromatography; alternatives include recrystallization (e.g., ethanol/chloroform mixtures as in ) or HPLC with polar stationary phases.

- Byproduct formation : Over-oxidation of hydroxyl groups may occur, necessitating inert atmospheres or mild oxidizing agents like MnO₂ ( ).

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s structure and purity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (e.g., 300–500 MHz) resolve stereochemistry and confirm hydroxyl/methyl positions. Coupling constants (J-values) distinguish axial/equatorial substituents ( ).

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., ESI+ mode with <5 ppm error).

- Infrared Spectroscopy (FTIR) : Confirms hydroxyl (3200–3600 cm⁻¹) and ether (1100 cm⁻¹) stretches.

- HPLC-UV/ELSD : Quantifies purity using hydrophilic interaction liquid chromatography (HILIC) columns and ammonium acetate buffers (pH 6.5, as in ).

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate this compound’s potential as a glycosidase inhibitor?

Methodological Answer:

- Enzymatic assays : Use α-glucosidase/α-mannosidase enzymes to measure IC₅₀ values. Compare inhibition kinetics (e.g., Lineweaver-Burk plots) against known inhibitors like deoxynojirimycin ( ).

- Molecular docking : Employ software like AutoDock Vina to model interactions between the compound’s hydroxyl groups and enzyme active sites (e.g., GH31 family). Validate with site-directed mutagenesis ( ).

- Isotopic labeling : Synthesize ¹³C-labeled analogs to track metabolic stability via LC-MS/MS.

Q. What computational methods are optimal for predicting the compound’s conformational flexibility in aqueous solutions?

Methodological Answer:

- Molecular Dynamics (MD) simulations : Use AMBER or GROMACS with TIP3P water models to simulate solvation dynamics. Monitor dihedral angles (e.g., C2-C3-C4-C5) to identify dominant chair or boat conformers.

- Density Functional Theory (DFT) : Calculate energy barriers for hydroxyl group rotation (B3LYP/6-31G* basis set) to map low-energy conformers ( ).

- Solvent accessibility : Apply Poisson-Boltzmann methods to predict hydrogen-bonding networks with water molecules.

Q. How can contradictory data on the compound’s stability under varying pH conditions be resolved?

Methodological Answer:

- Controlled degradation studies : Incubate the compound in buffers (pH 2–12) at 37°C and monitor decomposition via LC-MS. Identify degradation products (e.g., lactones or epoxides) using HRMS fragmentation patterns.

- Kinetic modeling : Fit degradation data to first-order or Arrhenius models to determine activation energy and pH-dependent rate constants.

- Cross-validation : Compare results with thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to correlate stability with thermal behavior ( ).

Tables for Key Data

Q. Table 1. Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Reagents/Conditions | Reference |

|---|---|---|---|---|

| Aziridine ring expansion | 46–63 | ≥95 | NaI, THF, reflux | |

| Cyclization of amino alcohols | 55–70 | ≥90 | MnO₂, KOH/EtOH, 80°C |

Q. Table 2. Spectroscopic Signatures

| Functional Group | NMR Shift (ppm) | FTIR (cm⁻¹) | HRMS (m/z) |

|---|---|---|---|

| Hydroxymethyl (CH₂OH) | 3.45–3.70 (m) | 3400 | [M+Na]⁺ = 245.12 |

| Dihydroxyethyl (C-OH) | 4.10–4.30 (d) | 1100 | - |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.